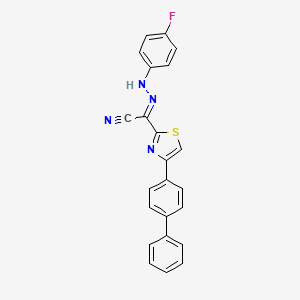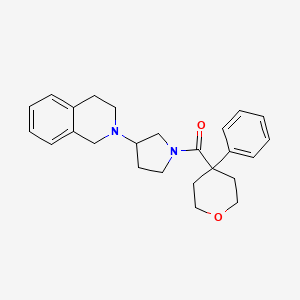
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone represents an intriguing chemical entity due to its complex structure and potential multifaceted applications in various fields of scientific research. This compound integrates several functional groups which suggest it might exhibit interesting biological or pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone involves multiple steps combining different organic synthesis techniques. Typically, it might start with the formation of the 3,4-dihydroisoquinolin fragment through a Pictet–Spengler reaction, followed by the integration of pyrrolidine via a nucleophilic substitution reaction. The final step would involve the incorporation of the phenyltetrahydropyran moiety, likely through a Friedel-Crafts acylation.
Industrial Production Methods: For industrial-scale production, optimizing the synthetic route to minimize cost and maximize yield is crucial. High-efficiency catalysts, such as transition metal complexes, and green chemistry approaches are often employed to ensure scalability and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions: The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is capable of undergoing various chemical reactions:
Oxidation and Reduction: The isoquinoline and pyrrolidine rings can be targeted for oxidation and reduction reactions, which might modify their pharmacological properties.
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions could occur, especially at the aromatic ring of the phenyltetrahydropyran moiety.
Common Reagents and Conditions: Common reagents might include oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions.
Major Products: The products formed from these reactions depend on the reagents and conditions used, typically yielding derivatives with modified functionalities which can be explored for enhanced biological activities.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a precursor or intermediate in synthesizing more complex molecules. Its structure allows it to be a building block in creating new materials or catalysts.
Biology and Medicine: In biological and medicinal research, it is investigated for its potential therapeutic properties. The presence of the dihydroisoquinoline moiety suggests possible activity in the central nervous system, while the pyrrolidine and phenyltetrahydropyran structures may confer additional biological activities, such as anti-inflammatory or anticancer properties.
Industry: Industrially, this compound might be used in the production of specialty chemicals or pharmaceuticals, taking advantage of its diverse reactivity and structural features.
Mecanismo De Acción
The precise mechanism of action of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone depends on its target applications. In a pharmacological context, it may interact with specific enzymes or receptors, influencing biochemical pathways. The dihydroisoquinoline moiety is known to interact with neurotransmitter receptors, potentially modulating neural activity.
Comparación Con Compuestos Similares
Uniqueness: Compared to other compounds with similar structures, (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is unique due to its combination of functional groups. This distinct structure may afford it unique biological activities or synthetic advantages.
Similar Compounds: Similar compounds include:
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone
(3,4-dihydroisoquinolin-2(1H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-phenylpiperidine-4-yl)methanone
Propiedades
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c28-24(25(12-16-29-17-13-25)22-8-2-1-3-9-22)27-15-11-23(19-27)26-14-10-20-6-4-5-7-21(20)18-26/h1-9,23H,10-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMKKCCIAWJEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
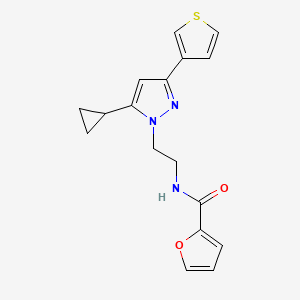
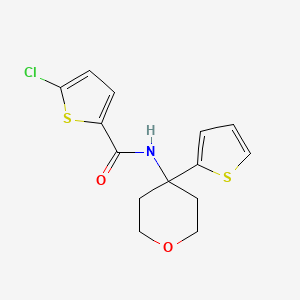
![[(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methanol](/img/structure/B2602412.png)
![3-(2-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2602414.png)
![(4-(tert-butyl)phenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2602416.png)
![[4-[(2R,3S,4R,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (E)-3-[3-methoxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B2602417.png)
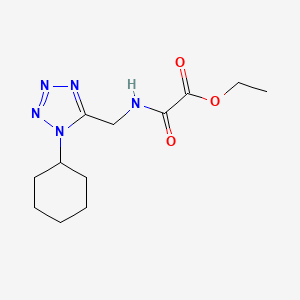
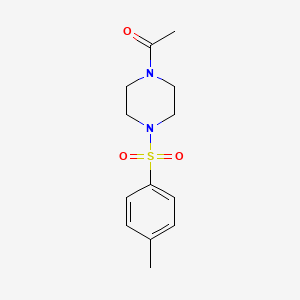
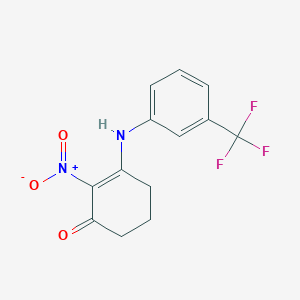
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-(2-oxopiperidin-1-yl)pyrimidin-5-yl]borinic acid](/img/structure/B2602424.png)
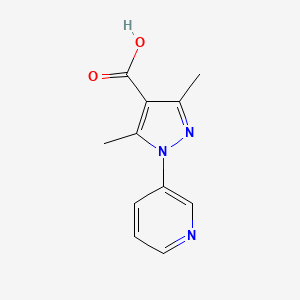
![2-(3,4-Dimethoxyphenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide](/img/structure/B2602429.png)

